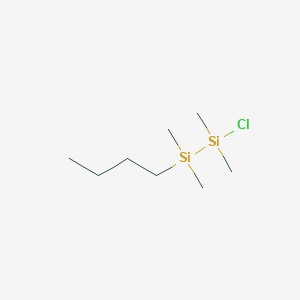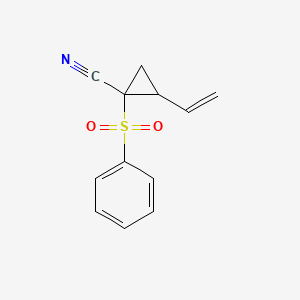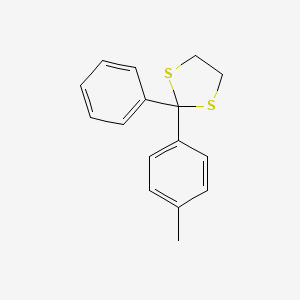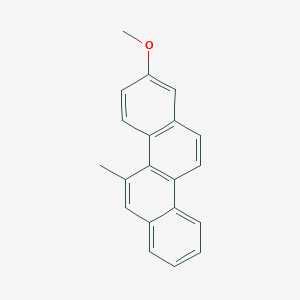
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane is an organosilicon compound with the molecular formula C8H21ClSi2 It is characterized by the presence of a butyl group and a chlorine atom attached to a disilane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane can be synthesized through several methods. One common approach involves the reaction of 1,1,2,2-tetramethyldisilane with butyl chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes under specific conditions.
Reduction Reactions: Reduction of the compound can yield silanes with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-butyl-2-chloro-1,1,2,2-tetramethyldisilane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the disilane backbone can undergo oxidation or reduction. These reactions lead to the formation of different products, which can exert specific effects depending on the context .
Comparación Con Compuestos Similares
Similar Compounds
1-sec-Butyl-2-chloro-1,1,2,2-tetramethyldisilane: Similar structure but with a sec-butyl group instead of a butyl group.
1,2-Dichlorotetramethyldisilane: Contains two chlorine atoms instead of one.
1,1,2,2-Tetramethyldisilane: Lacks the butyl and chlorine substituents.
Uniqueness
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane is unique due to its specific combination of a butyl group and a chlorine atom attached to a disilane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propiedades
| 80034-58-8 | |
Fórmula molecular |
C8H21ClSi2 |
Peso molecular |
208.87 g/mol |
Nombre IUPAC |
butyl-[chloro(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C8H21ClSi2/c1-6-7-8-10(2,3)11(4,5)9/h6-8H2,1-5H3 |
Clave InChI |
ZZXCMNBCZCHNBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](C)(C)[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)


![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)


